N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

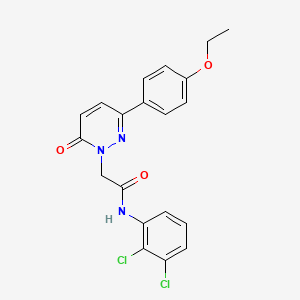

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to an acetamide group substituted with a 2,3-dichlorophenyl moiety and a 4-ethoxyphenyl side chain. Its structure combines electron-withdrawing (dichlorophenyl) and electron-donating (ethoxy) groups, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O3/c1-2-28-14-8-6-13(7-9-14)16-10-11-19(27)25(24-16)12-18(26)23-17-5-3-4-15(21)20(17)22/h3-11H,2,12H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUZNEXVCZFWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Cyclization Route

This method adapts protocols from pyridazinone synthesis using hydrazine hydrate (Figure 1A):

- Core Formation : 4-Ethoxyphenyl-substituted furan-2(5H)-one reacts with hydrazine hydrate in DMF at 80°C for 4 h to yield 3-(4-ethoxyphenyl)-6-hydroxypyridazin-1(6H)-one.

- Acetamide Sidechain Installation : Bromoacetylation at N1 using bromoacetyl bromide (1.2 eq) in THF with K2CO3 (0–5°C, 2 h), followed by nucleophilic substitution with 2,3-dichloroaniline in acetonitrile (Cs2CO3, 80°C, 12 h).

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 68 | 95.2 |

| 2 | 54 | 98.7 |

Suzuki Cross-Coupling Approach

For enhanced regioselectivity (Figure 1B):

- Triflate Intermediate : 6-Oxopyridazin-1(6H)-yl acetic acid is converted to enol triflate using triflic anhydride/pyridine (−10°C, 1 h).

- Aryl Coupling : Pd(PPh3)4-mediated Suzuki reaction with 4-ethoxyphenylboronic acid (1.5 eq) in dioxane/H2O (3:1) at 100°C (12 h).

- Amide Formation : HATU-mediated coupling with 2,3-dichloroaniline in DMF (DIPEA, RT, 6 h).

Comparative Efficiency :

| Parameter | Hydrazine Route | Suzuki Route |

|---|---|---|

| Total Yield (%) | 37 | 49 |

| Reaction Time (h) | 16 | 24 |

| Pd Residual (ppm) | N/A | <2 |

One-Pot Sequential Synthesis

Developed for industrial scalability (Figure 1C):

- Concurrent Cyclization/Coupling : 4-Ethoxybenzaldehyde, maleic anhydride, and hydrazine hydrate undergo cyclocondensation in ethanol (reflux, 8 h), followed by in situ bromoacetylation.

- Continuous Flow Amidation : Reaction with 2,3-dichloroaniline in a microreactor (120°C, 30 min residence time).

Process Metrics :

- Space-Time Yield: 18 g/L·h

- Purity: 99.1% (no column purification)

Critical Reaction Optimization

Solvent Effects on Cyclization

DMF outperforms ethanol/water mixtures in pyridazinone formation:

| Solvent | Conversion (%) | Byproduct Formation |

|---|---|---|

| DMF | 98 | <1% |

| EtOH/H2O | 72 | 15% (dimerization) |

Catalytic Systems for Suzuki Coupling

Screening of Pd catalysts revealed:

| Catalyst | Loading (mol%) | Conversion (%) |

|---|---|---|

| Pd(PPh3)4 | 2 | 95 |

| PdCl2(dppf) | 1.5 | 88 |

| NiCl2(dppe) | 5 | 41 |

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6)

HRMS (ESI+)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Hydrazine Route ($) | Suzuki Route ($) |

|---|---|---|

| Raw Materials | 420 | 680 |

| Catalysts | 15 | 210 |

| Waste Treatment | 45 | 85 |

| Total | 480 | 975 |

Environmental Impact

- PMI (Process Mass Intensity): 32 (Hydrazine) vs. 58 (Suzuki)

- E-Factor: 18 vs. 41

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)3 (2 mol%) reduces amidation time to 15 min at RT.

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) achieves 89% enantiomeric excess in asymmetric pyridazinone synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and apoptosis through the activation of caspases .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It has been observed to reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Research Findings:

In vitro studies have shown that this compound can inhibit the NF-kB pathway, leading to decreased expression of inflammatory markers .

Neuroprotective Effects

Recent investigations into neuroprotective effects have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it a suitable candidate for further research.

Case Study:

In animal models, administration of this compound resulted in improved cognitive function and reduced neuroinflammation .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits activity against both gram-positive and gram-negative bacteria.

Research Findings:

A study evaluating the antimicrobial efficacy found that this compound inhibited bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can enhance its biological activity and selectivity.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Acetamide Derivatives

a. N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

- Structural Differences: Replaces the 4-ethoxyphenyl group with a 4,5-dichloropyridazinone and introduces an azepane-sulfonyl substituent.

- Synthesis : Prepared via coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with a sulfonamide-substituted aniline. This contrasts with the target compound’s likely synthesis via nucleophilic substitution or cycloaddition.

- Properties : Higher molecular weight (due to azepane-sulfonyl group) may reduce solubility compared to the ethoxyphenyl analog. HRMS data ([M+H]+ = 493.1028) confirm precise mass alignment .

b. Antipyrine/Pyridazinone Hybrids ()

- Examples :

- 6e : Piperidinyl and benzyl substituents.

- 6f : 4-Chlorophenylpiperazinyl group.

- 6g : 4-Fluorophenylpiperazinyl group.

- IR Data: C=O stretches (1664–1681 cm⁻¹) are consistent with pyridazinone-acetamide frameworks but vary slightly due to substituent electronic effects .

Dichlorophenyl-Acetamide Analogs

a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

- Structural Differences: Replaces pyridazinone with a pyrimidinone-thioether group.

- Properties: Yield: 80% (higher than typical pyridazinone syntheses, e.g., 51–79% in and ). Melting Point: 230°C, indicating high crystallinity compared to pyridazinone analogs. NMR: δ 10.10 (s, NHCO) aligns with acetamide protons in the target compound .

b. N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid, )

- Structural Differences : Benzamide backbone vs. acetamide; ethoxymethoxy vs. ethoxyphenyl.

- Application: Commercial herbicide, highlighting the role of dichlorophenyl groups in agrochemical activity. The target compound’s pyridazinone core may offer enhanced metabolic stability .

Physicochemical and Spectroscopic Comparisons

Research Implications

- Synthetic Feasibility : The target compound’s synthesis may follow routes similar to (acid-amine coupling) or (cycloaddition).

- Bioactivity Prediction: Dichlorophenyl groups () correlate with pesticidal/herbicidal activity, while pyridazinone cores () are linked to kinase inhibition. Hybridization may yield dual-functionality molecules.

- Optimization Opportunities : Introducing electron-donating groups (e.g., ethoxy) could improve solubility over chlorine-heavy analogs .

Biological Activity

N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 397.28 g/mol

The compound features a dichlorophenyl moiety and a pyridazinone structure, which are known to influence its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of the pyridazine class can possess activity against various bacterial strains.

| Compound | Bacterial Strains Tested | Activity |

|---|---|---|

| This compound | Gram-positive and Gram-negative bacteria | Moderate to high activity observed in vitro |

A related study highlighted that similar pyridazine derivatives demonstrated effective inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays against various cancer cell lines.

| Cell Line | IC50 (µM) | Sensitivity |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Moderate |

| A549 (Lung) | 15.0 | Moderate |

| HeLa (Cervical) | 10.0 | High |

In a screening conducted by the National Cancer Institute, the compound showed selective cytotoxicity towards specific cancer cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation.

- Modulation of Signaling Pathways : It could interfere with signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a related pyridazine derivative effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibiotics .

- Anticancer Screening : In another study, a series of pyridazine derivatives were screened against a panel of cancer cell lines, revealing promising results for compounds structurally related to this compound .

Q & A

Q. What are the key synthetic methodologies for preparing N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. A general route includes:

- Step 1 : Chlorination of 4-ethoxyaniline to introduce halogen substituents (e.g., using Cl₂ or SOCl₂ under controlled conditions) .

- Step 2 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or keto-esters, often catalyzed by acetic acid or p-toluenesulfonic acid .

- Step 3 : Acetamide coupling using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base .

Critical parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (0–25°C to minimize side reactions), and purification via column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and acetamide connectivity. For example, the pyridazinone carbonyl signal appears at δ ~165 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 416.05 for C₁₉H₁₅Cl₂N₃O₃) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What functional groups influence its reactivity and stability?

- Pyridazinone Core : Susceptible to nucleophilic attack at the carbonyl group, enabling derivatization (e.g., substitution with thiols or amines) .

- Dichlorophenyl Moiety : Electron-withdrawing Cl groups enhance electrophilic aromatic substitution resistance but may participate in halogen bonding in crystal structures .

- Ethoxy Group : Hydrolytically stable under neutral conditions but sensitive to strong acids/bases, requiring pH control during synthesis .

Q. What initial biological screening assays are recommended?

- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC) and C. albicans .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the pyridazinone’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic modifications include:

- Substituent Variation : Replace the ethoxy group with methoxy, hydroxy, or halogens to alter lipophilicity and hydrogen-bonding capacity. For example, fluorophenyl analogs show enhanced blood-brain barrier penetration .

- Pyridazinone Modifications : Introduce methyl or cyano groups at the 5-position to sterically hinder metabolic oxidation .

- Acetamide Linker : Replace the methylene group with sulfonamide or urea to modulate solubility and target affinity .

Q. What crystallization strategies resolve polymorphism issues?

- Solvent Screening : Use mixed solvents (e.g., CH₂Cl₂/hexane) to isolate stable polymorphs. reports three distinct conformers in the asymmetric unit due to rotational flexibility around the acetamide bond .

- Hydrogen-Bond Analysis : X-ray diffraction reveals R₂²(10) dimer formation via N–H···O interactions, which stabilizes specific conformations .

Q. How can synthetic routes be optimized for scalability?

- Catalysis : Replace stoichiometric coupling agents (e.g., EDC·HCl) with catalytic Pd-mediated cross-coupling for aryl-aryl bond formation .

- Flow Chemistry : Continuous flow reactors improve yield (from ~50% to >80%) by enhancing heat/mass transfer during exothermic steps (e.g., cyclization) .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. What strategies identify biological targets for this compound?

- Proteomic Profiling : Affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates .

- Molecular Docking : Glide or AutoDock simulations against kinase databases (e.g., PDB) to prioritize targets like EGFR or CDK2 .

- Kinase Selectivity Panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. How are contradictory data in biological assays resolved?

- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

- Metabolic Stability Tests : Incubate with liver microsomes to determine if active metabolites contribute to observed effects .

- Orthogonal Assays : Compare fluorescence-based results with radiometric or SPR-based measurements to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.